molecular formula C21H16ClN3O2S B4976896 N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide

N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide

Cat. No. B4976896
M. Wt: 409.9 g/mol
InChI Key: CYQUCSGIGZQROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

BCA exerts its anti-cancer effects by inhibiting the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. BCA also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer cell invasion and metastasis. BCA has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs.
Biochemical and Physiological Effects
BCA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. BCA has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. In Alzheimer's disease, BCA has been shown to inhibit the aggregation of amyloid-beta peptides, which is associated with the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

BCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. BCA is also stable under physiological conditions and can be easily stored for long periods of time. However, BCA has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

Future research on BCA should focus on its potential therapeutic applications in cancer and Alzheimer's disease. Studies should aim to optimize the synthesis method of BCA to increase its yield and purity. The mechanism of action of BCA should be further elucidated to identify its molecular targets and signaling pathways. Further studies should also investigate the biochemical and physiological effects of BCA in vivo and its pharmacokinetic properties. Additionally, studies should focus on developing more effective formulations of BCA to improve its solubility and bioavailability.

Synthesis Methods

BCA can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenethiol in the presence of a base, followed by reaction with benzoylisothiocyanate. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenethiol in the presence of triethylamine, followed by reaction with benzoylisothiocyanate. The yield of BCA using these methods ranges from 50-90%.

Scientific Research Applications

BCA has been extensively studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides that are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-[3-(benzoylcarbamothioylamino)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-18-12-5-4-11-17(18)20(27)23-15-9-6-10-16(13-15)24-21(28)25-19(26)14-7-2-1-3-8-14/h1-13H,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQUCSGIGZQROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.